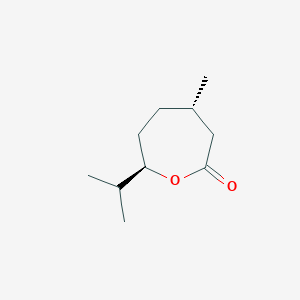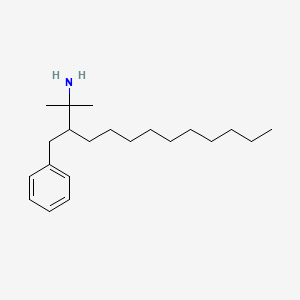
Ferrocene carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocenecarboxylic acid is a member of ferrocenes. It derives from a hydride of a ferrocene.
Wissenschaftliche Forschungsanwendungen
1. Eco-friendly Chemical Synthesis
Ferrocene carboxylic acid plays a significant role in eco-friendly chemical synthesis. An eco-friendly procedure has been developed for the acylation of ferrocene using carboxylic acid in the presence of trifluoroacetic anhydride on the solid phase of alumina, yielding monoacylated products selectively and efficiently (Ranu, Jana, & Majee, 1999).
2. Electrochemical Investigation for Biosensing
Ferrocene carboxylic acid is utilized in electrochemical investigations to understand attachment chemistry on carboxylic acid-functionalized surfaces. This application is particularly significant in biosensing, as it provides a method to monitor probe surface characterization for DNA sensing (Booth, Kannappan, Hosseini, & Partridge, 2015).
3. Electron Transfer in Nanostructured Electrodes
In the field of nano-electronics, ferrocene carboxylic acid derivatives are instrumental in studying electron-transfer properties when covalently linked to surfaces like vertically aligned carbon nanofibers. This research aids in understanding the electrical properties of redox-active molecular layers (Landis & Hamers, 2008).
4. Ferrocene Derivatives in Chemical Reactions
Ferrocene carboxylic acid derivatives are valuable in chemical reactions such as metalation, leading to the formation of multi-substituted ferrocenes. These reactions have implications for synthesizing various organometallic compounds (Stoll, Mayer, & Knochel, 2007).
5. Mediator in Oxido-Reductases Reactions
Ferrocene monocarboxylic acid acts as a mediator in enzymatic reactions involving oxido-reductases. This application is crucial in understanding enzyme kinetics and developing biosensors (Cass, Davis, Green, & Hill, 1985).
6. Fabrication of Electrochemical Sensing Systems
In biosensor technology, ferrocene carboxylic acid is used for the covalent attachment to amino-modified probes in the fabrication of electrochemical sensing systems. This approach enhances the sensitivity and capability of biosensors, especially for DNA detection (Ahangar & Mehrgardi, 2012).
7. Carboxamidation of Ferrocenes
The compound also finds application in the carboxamidation of ferrocenes with isocyanates, providing a pathway to synthesize imides from ferrocene carboxylic acids. This reaction highlights the versatility of ferrocene derivatives in organic synthesis (Qarah, Schaeff, & Klumpp, 2017).
8. In-situ Grafting in Polymer Chemistry
Ferrocene carboxylic acid plays a role in polymer chemistry, particularly in the in-situ grafting on polymers like epoxidized hydroxyl-terminated polybutadiene. This research is crucial in the field of material science and polymer modification (Yuansuo, 2011).
9. Development of Electrochemical Sensors
Ferrocene carboxylic acid is integral in developing novel electrochemical sensors. It interacts with neutral carboxylic acid guests through hydrogen bonding, altering the electronic properties of ferrocene, which is useful in cyclic voltammetry (Carr et al., 1997).
10. Organometallic Chemistry and Medicine
In organometallic chemistry, ferrocene carboxylic acid derivatives have shown promise in medicinal applications, particularly in synthesizing compounds for disease treatments like cancer (Fouda et al., 2007).
Eigenschaften
Produktname |
Ferrocene carboxylic acid |
|---|---|
Molekularformel |
C11H10FeO2-6 |
Molekulargewicht |
230.04 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;cyclopentanecarboxylic acid;iron |
InChI |
InChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,(H,7,8);1-5H;/q-5;-1; |
InChI-Schlüssel |
ZJYYFGVNIWNYII-UHFFFAOYSA-N |
SMILES |
[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)O.[CH-]1C=CC=C1.[Fe] |
Kanonische SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe] |
Synonyme |
ferrocene carboxylic acid ferrocenecarboxylic acid ferrocenecarboxylic acid, 59Fe-labeled ferrocenemonocarboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




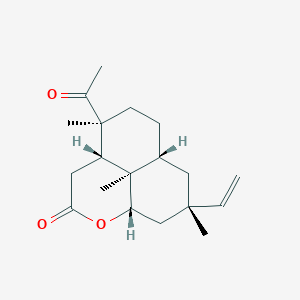
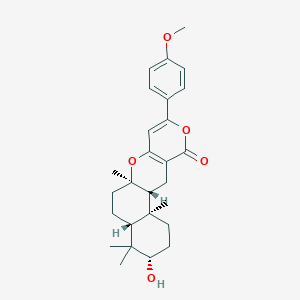

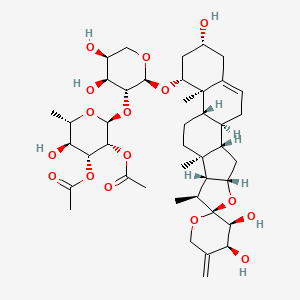

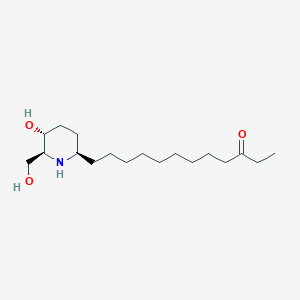

![3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-3-hydroxy-2-methylpropanoic acid](/img/structure/B1248330.png)


